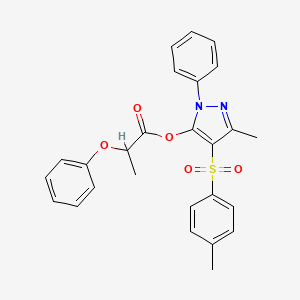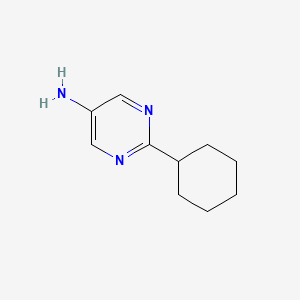
(3aR,5R,6aS)-5-methoxy-octahydropentalen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Octahydro-2,3-dioxo-cyclopenta[b]pyrrole-3a-carboxylates : A study demonstrated the synthesis of 6a-Hydroxy- and 6a-methoxy-derivatives of octahydro-2,3-dioxo-cyclopenta[b]-pyrrole-3a-carboxylate. These compounds were synthesized from oxalylation of enamine, followed by addition of water or methanol, highlighting the formation of heterocyclic rings via unstable N-acyliminium intermediates (Seo et al., 1994).
Preparation of Bicyclic Herbicide Precursors : Another study explored the reductive alkylation of methyl 3,5-dimethoxybenzoate with dibromoalkane and bromochloroalkane derivatives, leading to methyl 3-methoxy-5-oxobicyclo[4.2.0]oct-3-ene-1-carboxylate derivatives. This process is relevant for the synthesis of compounds like methyl 5-methoxy-7-oxo-1,2,3,4,7,7a-hexahydro-3aH-indene-3a-carboxylate, indicating potential applications in herbicide development (Liepa et al., 1992).
Photochemical Approaches in Synthesis : A study involving the irradiation of p-methoxyphenyl esters led to the formation of photo-Fries products. These compounds, like compound 6a, are valuable as direct chromone precursors, suggesting applications in the synthesis of chromones under basic or acidic conditions (Álvaro et al., 1987).
Pharmacological Research
- Microwave-assisted Synthesis of Hybrid Heterocycles : Research in the field of anticancer agents involved the synthesis of novel hybrid heterocycles using microwave irradiation and conventional heating conditions. These compounds, derived from (3aS,4S,6S,6aS)-6-((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carbaldehyde, have potential as anticancer agents (Srinivas et al., 2017).
Applications in Material Science
- Inhibition Performances of Spirocyclopropane Derivatives : A study on the inhibition properties of compounds like 1-benzoyl-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione for mild steel corrosion in HCl demonstrates the relevance of such compounds in materials science. These derivatives were shown to be effective inhibitors, offering insights into corrosion protection techniques (Chafiq et al., 2020).
Safety and Hazards
The safety and hazards of a compound depend on its physical and chemical properties. It’s important to handle all chemicals with care and use appropriate safety measures. For “(3aR,5R,6aS)-5-methoxy-octahydropentalen-2-one”, the safety information includes hazard statements H315, H319, H335, and precautionary statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (3aR,5R,6aS)-5-methoxy-octahydropentalen-2-one involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "4-methoxybenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "cyclopentadiene", "maleic anhydride", "sodium borohydride", "acetic acid", "sodium hydroxide", "methyl iodide" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde and ethyl acetoacetate in the presence of sodium ethoxide to form 4-methoxychalcone.", "Step 2: Diels-Alder reaction of cyclopentadiene with 4-methoxychalcone to form the corresponding adduct.", "Step 3: Reduction of the adduct with sodium borohydride to form the diol.", "Step 4: Cyclization of the diol with maleic anhydride in acetic acid to form the desired product.", "Step 5: Methylation of the product with methyl iodide in the presence of sodium hydroxide to obtain (3aR,5R,6aS)-5-methoxy-octahydropentalen-2-one." ] } | |
Número CAS |
441016-97-3 |
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
5-methoxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one |
InChI |
InChI=1S/C9H14O2/c1-11-9-4-6-2-8(10)3-7(6)5-9/h6-7,9H,2-5H2,1H3 |
Clave InChI |
JUZGULRWIIOVOK-UHFFFAOYSA-N |
SMILES |
COC1CC2CC(=O)CC2C1 |
SMILES canónico |
COC1CC2CC(=O)CC2C1 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methoxyethyl)urea](/img/structure/B2366664.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylthio)benzamide](/img/structure/B2366665.png)
![methyl 2-(5-nitrofuran-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2366666.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide](/img/structure/B2366669.png)
![N-(3-chloro-4-methoxyphenyl)-2-[4-(2,5-dimethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2366670.png)
![N-(2,2-diethoxyethyl)-N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide](/img/structure/B2366671.png)






![N,N-Dimethyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide](/img/structure/B2366687.png)
